Specific Scientific Field: The specific scientific field for this application is Oncology, specifically the treatment of multidrug-resistant (MDR) cancers.
Comprehensive and Detailed Summary of the Application: CCT251545 has been found to enhance drug delivery and potentiate chemotherapy in multidrug-resistant cancers. It displays a robust synergistic effect when used in combination with chemotherapy, reducing the proliferation of MDR cancer cells in vitro .
Detailed Description of Methods of Application or Experimental Procedures: The research was conducted using a patient-derived organoid (PDO)-based drug screening platform. The combined use of chemotherapy and CCT251545 was tested against PDOs. The effect of this combination was also tested in vivo, with xenograft tumors .
Thorough Summary of Results or Outcomes Obtained: The combined use of chemotherapy and CCT251545 resulted in the regression of xenograft tumors, reductions in metastatic dissemination, and recurrence rate in vivo. The synergistic activity mediated by CCT can be mainly attributed to the intense uptake of chemotherapeutic agents into the cells, accompanied by alterations in cell phenotypes defined as a mesenchymal epithelial transformation (MET) .
Specific Scientific Field: The specific scientific field for this application is Molecular Biology, specifically the study of the Wnt signaling pathway.
Comprehensive and Detailed Summary of the Application: CCT251545 is an orally bioavailable inhibitor of the Wnt signaling pathway . The Wnt signaling pathway plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and migration. Abnormal activation of this pathway is often associated with various diseases, including cancer .
Detailed Description of Methods of Application or Experimental Procedures: CCT251545 is used as a biochemical inhibitor in various in vitro and in vivo experiments to study the role of the Wnt signaling pathway. It is often used in combination with other biochemicals and techniques to dissect the complex interactions within the pathway .
Thorough Summary of Results or Outcomes Obtained: CCT251545 has been shown to be a potent and selective inhibitor of the human mediator complex-associated protein kinases Cdk8 and Cdk19 . Through its effects on Cdk8 and Cdk19, CCT251545 alters Wnt pathway-regulated gene expression . It has also been shown to reduce tumor growth in COLO 205 human colon cancer xenografts after oral dosing .
Specific Scientific Field: The specific scientific field for this application is Cell Biology, specifically the study of macropinocytosis.
Detailed Description of Methods of Application or Experimental Procedures: The research was conducted using a patient-derived organoid (PDO)-based drug screening platform. The effect of CCT251545 on Rac1-mediated macropinocytosis was tested in vitro and in vivo .
Thorough Summary of Results or Outcomes Obtained: The study found that CCT251545 binds to NAMPT directly, resulting in elevated NAD levels within multidrug-resistant cancer cells. This effect promotes the assembly of adherents junction (AJ) components with the cytoskeleton, which is required for continuous induction of macropinocytosis and consequent drug internalization .
CCT251545 is a small molecule compound characterized as a potent and selective inhibitor of the human Mediator complex-associated cyclin-dependent kinases CDK8 and CDK19. It was developed primarily as a chemical probe to explore the role of these kinases in various biological contexts, particularly in relation to the WNT signaling pathway. The compound has an impressive selectivity profile, exhibiting over 100-fold selectivity against 291 other kinases, making it a valuable tool for research in cancer and cardiovascular diseases .
CCT251545 functions by binding to the ATP-binding site of CDK8 and CDK19, effectively inhibiting their kinase activity. The binding mode has been elucidated through X-ray crystallography, revealing a Type 1 binding mechanism where the C-terminus of CDK8 inserts into the ligand binding site. This unique interaction is believed to contribute to its selectivity over other kinases . The compound's structure includes a 3,4,5-trisubstituted pyridine core, which is critical for its biological activity.
The primary biological activity of CCT251545 revolves around its role as an inhibitor of the WNT signaling pathway. It has been shown to alter gene expression regulated by this pathway and modulate the activity of associated proteins like STAT1. In various in vitro and in vivo models, CCT251545 demonstrated significant effects on tumor growth, particularly in WNT-dependent tumors . Its low IC50 value of 5 nM indicates high potency against its molecular targets .
Synthesis of CCT251545 involves multi-step organic reactions that typically include:
Specific synthetic pathways can vary based on desired modifications to enhance potency or selectivity .
CCT251545 is primarily utilized in research settings to investigate:
Its ability to selectively inhibit specific kinases makes it a promising candidate for drug development targeting various diseases.
Research has indicated that CCT251545 interacts specifically with CDK8 and CDK19, influencing downstream signaling pathways. Interaction studies have demonstrated that it alters WNT-pathway regulated gene expression and affects phosphorylation states of proteins like STAT1, which serve as biomarkers for kinase activity. These interactions underscore its potential utility in probing the biological roles of these kinases in disease contexts .
CCT251545 shares structural and functional similarities with several other compounds that target cyclin-dependent kinases or related pathways. Below is a comparison highlighting its uniqueness:
Compound Name | Target Kinase | IC50 Value | Selectivity Profile | Unique Features |
---|---|---|---|---|
CCT251545 | CDK8/CDK19 | 5 nM | >100-fold over 291 kinases | Selective WNT-pathway inhibition |
Sorafenib | Multiple kinases | ~10 nM | Broad spectrum | Type II inhibitor with different binding mode |
CCT251921 | CDK8/CDK19 | Similar | Selective | Related structure but different substituents |
THZ1 | CDK7 | ~10 nM | Selective | Targets a different kinase within the same family |
CCT251545 stands out due to its exceptional selectivity and specific modulation of WNT signaling, differentiating it from broader-spectrum inhibitors like Sorafenib .